3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid
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Overview
Description
3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid is a complex organic compound featuring a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach includes the condensation of a quinoline derivative with a benzoic acid derivative under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like methanol or acetic acid, followed by purification steps such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds .
Scientific Research Applications
3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid
- Indole derivatives
- Thiadiazoles
Uniqueness
3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid is unique due to its specific combination of a quinoline core with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C23H18N2O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[(2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C23H18N2O5/c26-20-11-15(13-5-2-1-3-6-13)10-19-17(20)12-18(22(28)25-19)21(27)24-16-8-4-7-14(9-16)23(29)30/h1-9,12,15H,10-11H2,(H,24,27)(H,25,28)(H,29,30) |
InChI Key |
XKEJKFFMFVKVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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